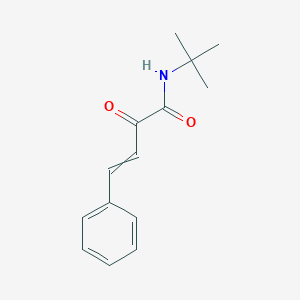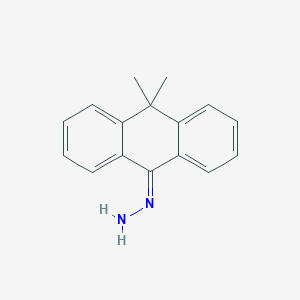
(10,10-Dimethylanthracen-9(10H)-ylidene)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(10,10-Dimethylanthracen-9(10H)-ylidene)hydrazine is an organic compound that belongs to the class of hydrazones It is derived from anthracene, a polycyclic aromatic hydrocarbon, and features a hydrazine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (10,10-Dimethylanthracen-9(10H)-ylidene)hydrazine typically involves the reaction of 10,10-dimethylanthracen-9(10H)-one with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazone product. The general reaction scheme is as follows:
Starting Material: 10,10-Dimethylanthracen-9(10H)-one
Reagent: Hydrazine
Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like ethanol or methanol are commonly used. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(10,10-Dimethylanthracen-9(10H)-ylidene)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone back to the parent ketone.
Substitution: The hydrazine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophiles can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can regenerate the parent ketone.
Wissenschaftliche Forschungsanwendungen
(10,10-Dimethylanthracen-9(10H)-ylidene)hydrazine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer research.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (10,10-Dimethylanthracen-9(10H)-ylidene)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10,10-Dimethylanthracen-9(10H)-one: The parent ketone from which the hydrazone is derived.
9,10-Dimethylanthracene: A related polycyclic aromatic hydrocarbon with similar structural features.
Uniqueness
(10,10-Dimethylanthracen-9(10H)-ylidene)hydrazine is unique due to the presence of the hydrazine functional group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other anthracene derivatives, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
90624-29-6 |
|---|---|
Molekularformel |
C16H16N2 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
(10,10-dimethylanthracen-9-ylidene)hydrazine |
InChI |
InChI=1S/C16H16N2/c1-16(2)13-9-5-3-7-11(13)15(18-17)12-8-4-6-10-14(12)16/h3-10H,17H2,1-2H3 |
InChI-Schlüssel |
XXQIUBGDROIDDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2C(=NN)C3=CC=CC=C31)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methylnaphtho[2,1-b][1]benzofuran](/img/structure/B14357912.png)
![[Boranetriyltri(ethene-1,1,2-triyl)]hexakis(trimethylsilane)](/img/structure/B14357918.png)
![4-[(Dimethylsulfamoyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B14357921.png)
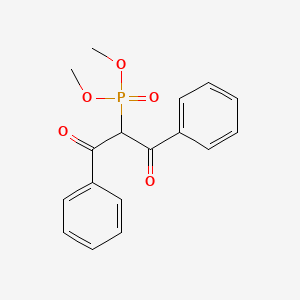
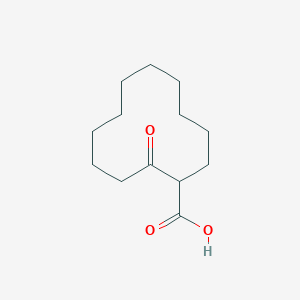
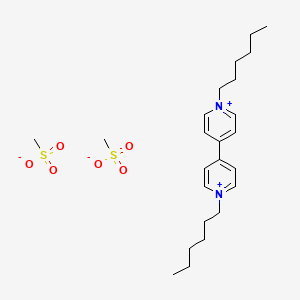
![2-[2-(1H-Imidazol-2-yl)-1-phenylethyl]pyridine](/img/structure/B14357951.png)

![1,7-Dioxa-4,10-diazacyclododecane, 4-[(4-methylphenyl)sulfonyl]-](/img/structure/B14357958.png)

![2,3-Bis[4-(dimethylamino)phenyl]but-2-enedinitrile](/img/structure/B14357969.png)
![1,3-Diazaspiro[4.5]decane-2,4-dione, 3,3'-(1,3-propanediyl)bis-](/img/structure/B14357977.png)

